4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-19-9-2-4-10(5-3-9)21(17,18)15-12-8-13(16)14-11(12)6-7-20-14/h2-7,12,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGWKSHCTPJOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)C3=C2C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide typically involves organic synthesis techniques. One common method includes the reaction of a thiophene derivative with a sulfonamide under specific conditions. The reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) participates in hydrogen bonding and acts as a leaving group in substitution reactions.
Key Reactions :
- N-Alkylation : Reacts with alkyl halides in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives. Conditions: DMF, 80°C, 12 hr. Yield: 50–65% ( ).
-
Hydrolysis : Under strong acidic or basic conditions, the sulfonamide hydrolyzes to sulfonic acid and amine.
Conditions: 6M HCl, reflux, 24 hr ( ).
Reactivity of the Cyclopenta[b]Thiophene Core
The fused bicyclic system exhibits both aromatic and ketone-related reactivity:
Stability and Degradation
- Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃ ( ).
- Photodegradation : UV light induces cleavage of the sulfonamide bond, forming radicals ( ).
Comparative Reactivity Table
| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| Sulfonamide (-SO₂NH-) | N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylsulfonamide |
| Cyclopenta[b]thiophene | Bromination | Br₂, FeBr₃ | 2-Bromo derivative |
| 6-Oxo group | Reduction | NaBH₄, MeOH | 6-Hydroxy-5,6-dihydro derivative |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (H460) cancers. IC50 values for some derivatives range from 0.28 to 10 μg/mL, indicating potent activity against these malignancies .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization, which is crucial for cancer cell division. Docking studies have revealed that these compounds can form hydrogen bonds with tubulin, disrupting its function and leading to apoptosis in cancer cells .
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial efficacy:
- Bacterial Inhibition : Some studies report that thiadiazole-based compounds can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthetic Applications
The unique structure of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate makes it a valuable intermediate in organic synthesis:
- Building Block in Organic Synthesis : Its sulfonate group allows for nucleophilic substitutions which can lead to the formation of more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Material Science Applications
The compound's properties lend it potential applications in material science:
- Polymer Chemistry : Thiadiazole derivatives are being investigated for their ability to enhance the thermal and mechanical properties of polymers. They can act as cross-linking agents or modifiers that improve the performance characteristics of polymeric materials .
Case Study 1: Anticancer Activity
A study investigating a series of thiadiazole derivatives found that one compound exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells. This compound was further analyzed for its interaction with tubulin, revealing significant binding affinity and disruption of microtubule dynamics .
Case Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial properties of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiadiazole ring could enhance antibacterial activity significantly .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Cyclopenta[b]thiophene Moieties
2.1.1 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide ()
- Structure: Replaces the sulfonamide group with a chloroacetamide and introduces a cyano substituent on the cyclopenta[b]thiophene ring.
- Applications : Primarily used in synthetic intermediates rather than direct therapeutic applications due to its reactive chloroacetamide group .
T-08 ()
- Structure: (1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone.
- Key Differences: Incorporates a fluorophenylsulfonyl-piperazine group instead of the methoxybenzenesulfonamide.
- Synthesis : Purified via ethyl acetate/hexane chromatography, similar to methods for sulfonamide derivatives .
Benzenesulfonamide Derivatives with Antitumor Activity
4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i, )
- Structure: Substitutes the cyclopenta[b]thiophenone with a xanthone core.
- Activity : Demonstrates high antiproliferative activity against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines.
- SAR Insight: The xanthone moiety’s planar structure may enhance DNA intercalation or topoisomerase inhibition, unlike the non-planar cyclopenta[b]thiophenone in the title compound .
Pentafluoro Derivatives (5a, 6a, )
- Structure : Feature pentafluoro substitutions on the benzenesulfonamide ring.
- Activity: Superior to doxorubicin in leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) models.
- Key Contrast : Fluorine’s electron-withdrawing effects increase metabolic stability and membrane permeability compared to the methoxy group in the title compound .
Triazole-Containing Sulfonamides ()
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structure: Integrate a triazole-thione ring instead of the cyclopenta[b]thiophenone.
- Tautomerism : Exist as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands.
- Functional Impact : The triazole’s nitrogen-rich system enables diverse binding modes (e.g., metal coordination), unlike the sulfur-dominated interactions of the title compound .
Biological Activity
4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide is a compound with potential therapeutic applications due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antiparasitic activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₃N₁O₄S₂
- CAS Number : 865658-95-3
- Molecular Weight : 319.39 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies demonstrating its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, compounds derived from similar thiophene scaffolds have shown promising antiproliferative effects against several cancer cell lines.
Key Findings :
-
In Vitro Studies :
- A study reported that compounds with thiophene structures exhibited submicromolar growth inhibition (GI50) values against non-small cell lung cancer (NSCLC) cell lines, indicating strong anticancer potential .
- Another research indicated that derivatives of thiophene showed IC50 values ranging from 12 to 54 nM against H1299 cell lines, outperforming standard treatments like gefitinib .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been screened for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Research Findings :
- In vitro tests showed that related compounds demonstrated significant activity against M. tuberculosis strains with IC90 values ranging from 0.058 to 0.22 µg/mL . This suggests that the compound could be a candidate for further development in treating tuberculosis.
Antiparasitic Activity
Research has indicated that thiophene derivatives can also exhibit antiparasitic effects.
Case Study :
- A patent described the use of similar compounds for controlling parasites in agricultural settings, suggesting their broad-spectrum efficacy against various parasitic infections .
Data Table: Biological Activities Summary
Q & A
What are the optimal synthetic routes for 4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield and purity?
Basic Research Focus
The synthesis typically involves sequential coupling reactions between functionalized cyclopenta[b]thiophenone derivatives and substituted benzenesulfonamides. Key steps include:
- Nucleophilic substitution : Reacting 4-methoxybenzenesulfonyl chloride with the amine group of the cyclopenta[b]thiophenone precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Oxidation : Controlled oxidation of intermediates using agents like m-chloroperbenzoic acid (mCPBA) to stabilize the 6-oxo group .
Methodological Optimization : - Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency by stabilizing intermediates.
- Catalysts : Use of pyridine or triethylamine to scavenge HCl during sulfonamide formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
Basic Research Focus
Spectroscopy :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy singlet at δ 3.8 ppm, sulfonamide NH at δ 10.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the cyclopenta[b]thiophenone ring .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ with <2 ppm error .
Chromatography : - HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%).
Advanced Data Interpretation : - Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) confirm functional groups .
How can researchers design experiments to evaluate the biological activity of this compound, particularly in cytotoxicity or anti-inflammatory assays?
Advanced Research Focus
Experimental Design :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated with dose-response curves (1–100 µM, 48-hour exposure). Include cisplatin as a positive control .
- Anti-inflammatory Activity : Measure inhibition of COX-2 via ELISA or prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages .
Controls : - Solvent controls (DMSO <0.1%) to rule out vehicle effects.
- Structure-Activity Relationship (SAR) : Compare with analogs lacking the methoxy or sulfonamide groups to identify pharmacophores .
What strategies are recommended for resolving contradictions in solubility or stability data obtained from different experimental setups?
Advanced Research Focus
Solubility Conflicts :
- Solvent Systems : Test in buffered aqueous solutions (pH 7.4) and organic solvents (DMSO, ethanol). Note discrepancies due to aggregation in polar solvents .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the sulfonamide group in acidic/basic conditions may explain variability .
Method Harmonization : - Standardize protocols (e.g., shake-flask method for solubility) and cross-validate with differential scanning calorimetry (DSC) for polymorphic forms .
What computational modeling approaches are suitable for predicting the compound's reactivity or interactions with biological targets?
Advanced Research Focus
Reactivity Prediction :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron density at the sulfonamide nitrogen (reactivity site) .
Docking Studies : - Molecular Dynamics : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on hydrogen bonding between the sulfonamide and Arg120/His90 residues .
- QSAR Models : Develop regression models correlating logP and Hammett constants with IC₅₀ values .
How can the compound's crystal structure be determined, and what insights can crystallography provide into its physicochemical properties?
Advanced Research Focus
Crystallization : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
Structural Insights :
- Hydrogen Bonding : Sulfonamide NH forms H-bonds with adjacent carbonyl groups, influencing solubility and stability .
- Packing Analysis : π-π stacking between aromatic rings affects melting points and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
